

QM31 Advanced Imaging System: Technical Support Center

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Compound of Interest

Compound Name: QM31

Cat. No.: B15583566

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Welcome to the technical support center for the **QM31** Advanced Imaging System. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving issues you may encounter during your experiments.

Image Quality Issues

???+ question "Why are my images blurry or out of focus?"

???+ question "My image illumination is uneven or dim. What should I do?"

???+ question "There are artifacts or noise in my images. How can I reduce them?"

Live-Cell Imaging Issues

???+ question "My live cells are dying during time-lapse imaging. How can I prevent phototoxicity?"

???+ question "I'm observing focus drift during my long-term imaging experiment. What can I do?"

Quantitative Data and Experimental Protocols

For reproducible and quantifiable results, it is crucial to standardize imaging parameters and protocols.

Table 1: Recommended Starting Parameters for Common Fluorophores

Fluorophore	Excitation (nm)	Emission (nm)	Recommended Laser Power (%)	Recommended Exposure Time (ms)
DAPI	405	461	1 - 5%	50 - 200
GFP / Alexa Fluor 488	488	509 / 525	5 - 15%	100 - 500
RFP / Alexa Fluor 568	561	584 / 603	10 - 25%	200 - 800
Cy5 / Alexa Fluor 647	640	670 / 668	15 - 30%	500 - 1500

Note: These are starting recommendations. Optimal settings will depend on sample brightness, expression levels, and experimental goals.

Experimental Protocol: Immunofluorescence Staining for Fixed Cells

This protocol provides a general workflow for preparing fixed cells for imaging with the **QM31** system.

- Cell Culture and Fixation:

1. Culture cells on sterile glass coverslips in a petri dish.

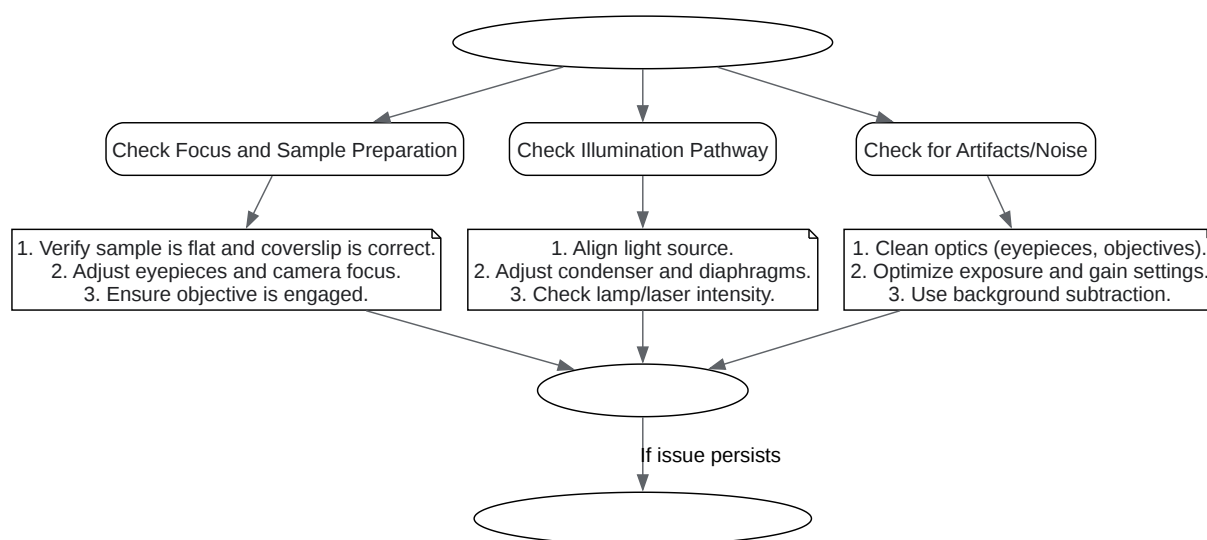
2. Wash the cells with Phosphate-Buffered Saline (PBS).
 3. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
 4. Wash three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
 1. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 2. Wash three times with PBS.
 3. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.
 - Antibody Staining:
 1. Incubate with the primary antibody (diluted in 1% BSA in PBS) overnight at 4°C.
 2. Wash three times with PBS.
 3. Incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA in PBS) for 1 hour at room temperature, protected from light.
 4. Wash three times with PBS.
 - Counterstaining and Mounting:
 1. (Optional) Counterstain nuclei with a DNA dye like DAPI.
 2. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
 3. Seal the edges of the coverslip with nail polish and let it dry.
 - Image Acquisition:
 1. Use the appropriate laser lines and emission filters for your chosen fluorophores (refer to Table 1).

2. Set the exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.[1]

3. Acquire images using a consistent protocol for all samples in your experiment.

Visualized Workflows and Pathways

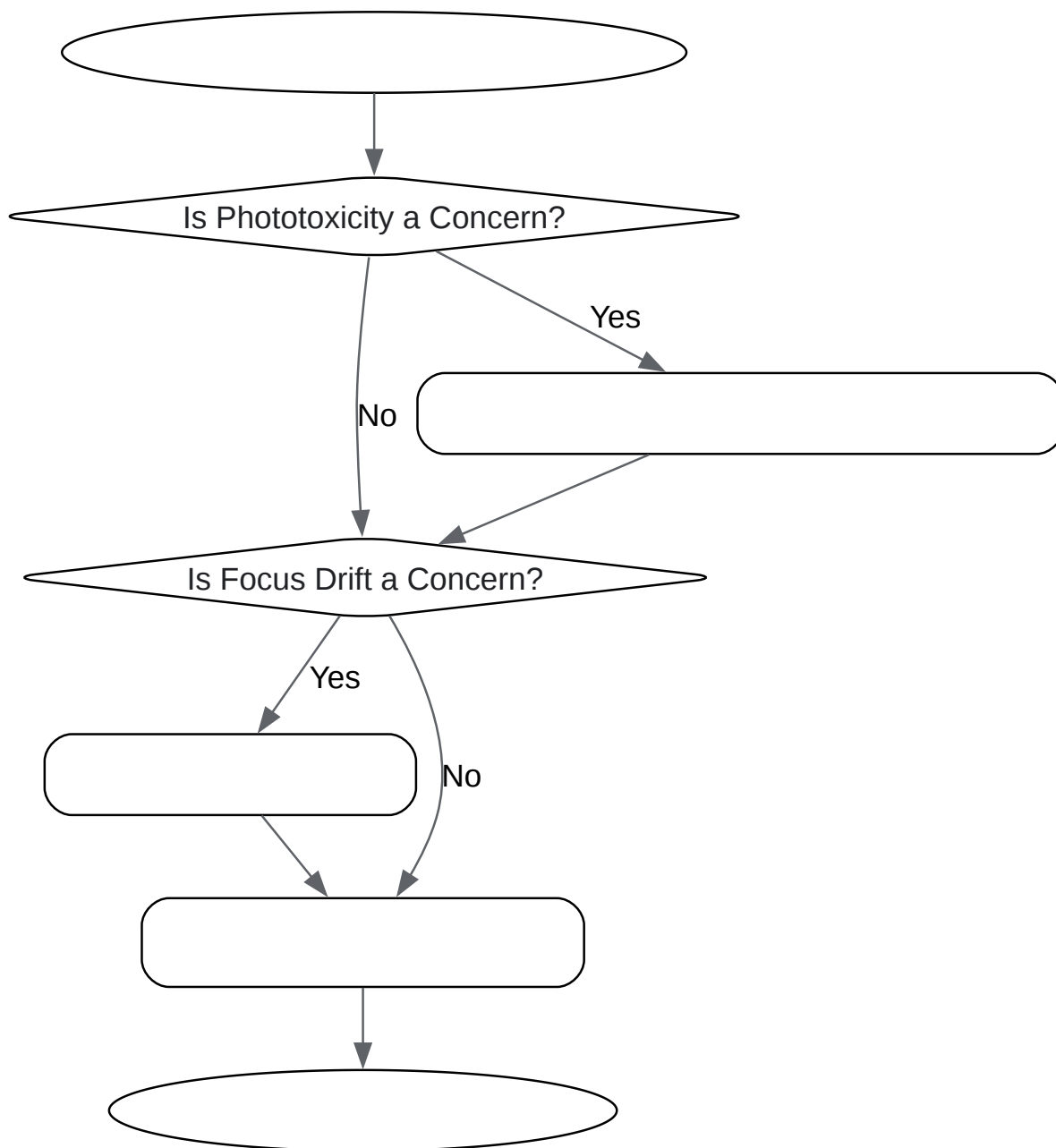
General Troubleshooting Workflow



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Caption: A general workflow for troubleshooting common image quality issues.

Live-Cell Imaging Decision Pathway



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Caption: Decision pathway for setting up a successful live-cell imaging experiment.

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References

- 1. Microscope Camera Best Practices for Fluorescence Imaging | Olympus LS [evidentscientific.com]
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